REACTION_CXSMILES
|
[C:1]1(=O)O[CH2:4][CH2:3][CH2:2]1.[C:7]1(OC)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:4]1[CH:8]2[CH:7]3[CH:3]4[CH2:4][CH:3]1[CH2:2][CH:1]1[CH:2]4[CH2:1][CH:11]([CH2:10][CH:9]12)[CH2:12]3
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
to prepare a coating solution
|
Name
|
|
Type
|
product
|
Smiles
|
C1C2CC3C4C1C5CC(C4)CC3C5C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |